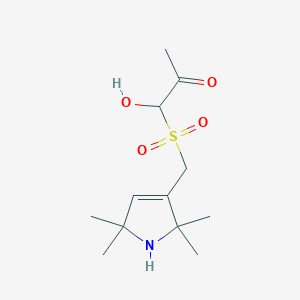
1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one is an organic compound belonging to the class of pyrrolines. Pyrrolines are five-membered unsaturated aliphatic rings containing one nitrogen atom and four carbon atoms. This compound is notable for its unique structure, which includes a sulfonyl group and a hydroxy group attached to a pyrroline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one typically involves the following steps:
Formation of the Pyrroline Ring: The pyrroline ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Hydroxylation: The hydroxy group is introduced through hydroxylation reactions, which can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Sulfonamides, sulfonates.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid .
- S-[(1-Hydroxy-2,2,5,5-tetramethyl-4-phenyl-2,5-dihydro-1H-pyrrol-3-yl)methyl] methanesulfonothioate .
Uniqueness
1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl and hydroxy groups enable a wide range of chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H21NO4S |
|---|---|
Molekulargewicht |
275.37 g/mol |
IUPAC-Name |
1-hydroxy-1-[(2,2,5,5-tetramethyl-1H-pyrrol-3-yl)methylsulfonyl]propan-2-one |
InChI |
InChI=1S/C12H21NO4S/c1-8(14)10(15)18(16,17)7-9-6-11(2,3)13-12(9,4)5/h6,10,13,15H,7H2,1-5H3 |
InChI-Schlüssel |
ZOWNKDIOTLUMQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(O)S(=O)(=O)CC1=CC(NC1(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)

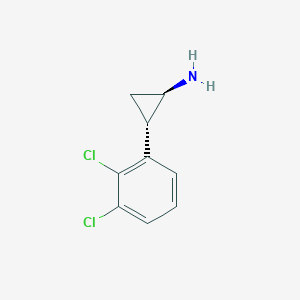

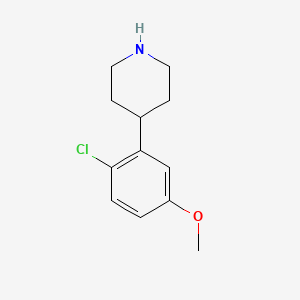
![6-(2-Furyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280439.png)

![1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B15280447.png)
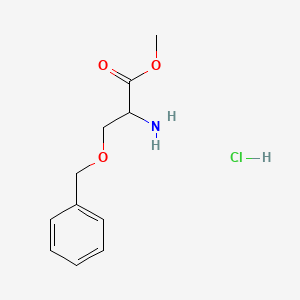
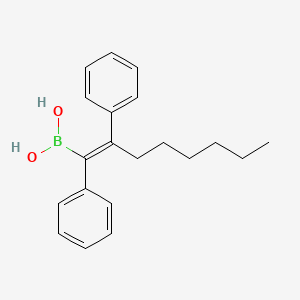
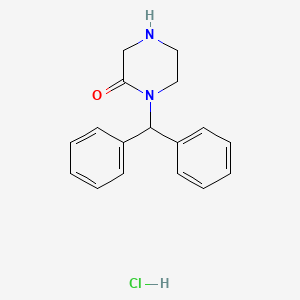


![Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B15280485.png)
